molecular formula C4H8O3 B147135 Methyl methoxyacetate CAS No. 6290-49-9

Methyl methoxyacetate

Cat. No.: B147135
CAS No.: 6290-49-9
M. Wt: 104.1 g/mol
InChI Key: QRMHDGWGLNLHMN-UHFFFAOYSA-N
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Description

Methyl methoxyacetate (MMA), with the molecular formula C₄H₈O₃, is a versatile fine chemical synthesized via the carbonylation of dimethoxymethane (DMM) using solid acid catalysts such as zeolites (e.g., ZSM-5, HY) or sulfonated ion-exchange resins (e.g., Amberlyst 36) . Its applications span pharmaceuticals, fuel additives, and organic synthesis intermediates. Notably, MMA serves as a precursor for ethylene glycol (EG), a critical component in antifreeze and polyester production . It also acts as an efficient acyl donor in enzymatic dynamic kinetic resolutions (DKRs), enhancing amidation yields by stabilizing intermediates through hydrogen bonding .

Preparation Methods

Catalytic Carbonylation of Formaldehyde Derivatives

Boron Trifluoride-Methanol Catalyzed Carbonylation

A prominent industrial method involves the reaction of formaldehyde (or its derivatives, such as paraformaldehyde or methylal) with carbon monoxide in the presence of boron trifluoride (BF₃)-methanol complexes and copper(I) or silver catalysts . This process operates under mild conditions (60–70°C, 6.0–75 kg/cm² CO pressure) and achieves yields exceeding 90% .

Mechanistic Insights :
The reaction proceeds via the formation of a BF₃-methanol complex, which activates formaldehyde for carbonylation. Subsequent addition of methanol generates the methoxyacetate ester . Copper(I) oxide or silver oxide enhances CO insertion efficiency, with molar ratios of CO to catalyst ranging from 1.3 to 2.0 .

Industrial Case Study :
In a batch reactor, 320 g of paraformaldehyde, 2 L of methylal (containing 10% methanol), and 100 g of solid acid catalyst were reacted under 6.0 MPa CO at 130°C for 6 hours, achieving 99% conversion of methylal and 95% selectivity toward this compound .

Oxidative Carbonylation of Methanol

Cobalt-Catalyzed Systems

The oxidative carbonylation of methanol using cobalt(III) fluoride (CoF₃) or cobalt(II) fluoride (CoF₂) with nitric acid or hydrogen peroxide represents a formaldehyde-free route . This method operates at lower temperatures (-20°C to 25°C) and pressures (100–1,500 psig CO), yielding this compound with 85–90% selectivity .

Reaction Optimization :

  • Catalyst Load : A molar ratio of 1:2 to 20:1 (methanol:cobalt(III) salt) minimizes byproducts like methyl glycolate .

  • Oxidizing Agents : Nitric acid or hydrogen peroxide ensures the regeneration of cobalt(III) from cobalt(II), sustaining catalytic activity .

Solid Acid-Catalyzed Carbonylation of Methylal

Sulfonic Acid Resin Catalysts

Recent advancements utilize sulfonic acid resins (e.g., Amberlyst-15) for the carbonylation of methylal (dimethoxymethane, DMM) under moderate conditions (120–130°C, 4.0–6.0 MPa CO) . These catalysts exhibit exceptional reusability, retaining >90% activity after five cycles .

Key Parameters :

ParameterOptimal ValueConversion (%)Selectivity (%)
Methanol Content10 wt%9995
CO Pressure6.0 MPa9893
Reaction Time6 hours9995

Data adapted from CN106397201A and RSC Advances .

Comparative Analysis of Industrial Methods

Energy and Cost Efficiency

  • BF₃-Methanol Systems : Lower energy demand (70°C vs. 200°C in traditional glycolic acid routes) but require BF₃ recovery .

  • Cobalt-Based Routes : Eliminate formaldehyde but incur higher costs due to noble metal catalysts .

  • Resin Catalysts : Ideal for continuous production with minimal waste, though initial catalyst investment is significant .

Byproduct Management

  • Methyl glycolate formation is suppressed to <3% in BF₃-methanol systems by optimizing methanol-to-formaldehyde ratios .

  • Solid acid catalysts reduce polymer byproducts by 80% compared to liquid acid systems .

Chemical Reactions Analysis

Methyl methoxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce methoxyacetic acid.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Esterification: It can be esterified with different alcohols to form various esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed.

    Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.

Major Products:

    Oxidation: Methoxyacetic acid.

    Reduction: Methanol and other alcohols.

    Substitution: Various substituted esters.

    Esterification: Different esters depending on the alcohol used.

Scientific Research Applications

Introduction to Methyl Methoxyacetate

This compound (MMAc) is an organic compound with the chemical formula C4_4H8_8O3_3. It has garnered attention in various scientific and industrial applications due to its favorable properties, including its use as a solvent, an intermediate in chemical synthesis, and a potential fuel additive. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.

This compound serves as an effective solvent in various industrial applications, particularly in the formulation of paints, coatings, and adhesives. Its ability to dissolve a wide range of substances makes it valuable in creating formulations that require specific viscosity and drying times.

Intermediate in Chemical Synthesis

MMAc is utilized as an intermediate in the synthesis of several organic compounds. Notably, it is involved in the production of ethylene glycol through hydrogenation and hydrolysis processes. This pathway highlights its role as a precursor for more complex chemical structures .

Fuel Additive

Recent studies have demonstrated the potential of this compound as a gasoline and diesel fuel additive. Research indicates that it can enhance combustion efficiency and reduce emissions when blended with conventional fuels. A study reported a conversion rate of nearly 99% for dimethoxymethane carbonylation to produce MMAc, showcasing its viability for large-scale industrial applications .

Biocatalytic Applications

This compound has been explored in biocatalytic processes, particularly in enzyme-catalyzed reactions for synthesizing chiral compounds. Its effectiveness as an acyl donor has been demonstrated in transaminase reactions, achieving high conversion rates and enantioselectivity . This application is significant for pharmaceutical synthesis where chirality is crucial.

Agricultural Chemicals

In the agricultural sector, this compound is used as a non-pesticidal chemical intermediate. Its properties allow it to function effectively in formulations that require specific reactivity or stability under varying environmental conditions.

Case Study 1: Fuel Additive Performance

A study conducted on the performance of this compound as a fuel additive involved blending it with diesel fuel and testing combustion characteristics under controlled conditions. Results indicated improved combustion efficiency, with reduced particulate matter emissions compared to standard diesel fuel . The study concluded that MMAc could contribute to cleaner combustion technologies.

Case Study 2: Enzymatic Synthesis

In a biocatalytic study, this compound was utilized as an acyl donor in a cascade reaction involving amine transaminases. The results showed that varying enzyme concentrations led to conversions exceeding 90% for specific substrates, demonstrating MMAc's versatility as a reagent in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of methyl methoxyacetate involves its reactivity as an ester. In biochemical pathways, it can undergo hydrolysis to produce methoxyacetic acid and methanol. The methoxyacetic acid can further participate in various metabolic processes, including oxidation and reduction reactions. The ester functional group allows it to act as a reactant in numerous organic synthesis reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Methyl Acetate (MeAc)

  • Molecular Formula : C₃H₆O₂
  • Synthesis: Produced via esterification of acetic acid with methanol.
  • Applications : Common solvent in coatings and adhesives; less reactive than MMA in enzymatic acylations.
  • Key Difference : MMA outperforms MeAc in DKR reactions due to its methoxy group, which reduces hydrolysis and increases amidation efficiency (93% vs. 86% conversion) .

Methyl Formate (MeFo)

  • Molecular Formula : C₂H₄O₂
  • Synthesis : Byproduct of DMM decomposition during MMA synthesis .
  • Applications : Solvent and precursor for formic acid.
  • Key Difference : MeFo lacks the methoxy functionality of MMA, limiting its utility in complex organic syntheses .

Oxymethylene Ethers (OMEs)

  • Examples : OME₂ (C₃H₈O₃), OME₃ (C₄H₁₀O₄)
  • Synthesis: Formed via acid-catalyzed reactions of formaldehyde and methanol; co-produced during MMA synthesis .
  • Applications : Diesel fuel additives (improve combustion efficiency and reduce soot).
  • Key Difference: OMEs lack the ester group of MMA, making them unsuitable as acyl donors or pharmaceutical intermediates .

Methoxyacetic Acid

  • Molecular Formula : C₃H₆O₃
  • Synthesis : Hydrolysis of MMA under acidic or basic conditions.
  • Applications : Intermediate in agrochemicals and pharmaceuticals.
  • Key Difference : The carboxylic acid group increases acidity (pKa ~3.5) compared to MMA’s ester group, altering reactivity in organic syntheses .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Primary Applications Key Catalysts in Synthesis
Methyl methoxyacetate C₄H₈O₃ 104.1 ~160 (estimated) Pharmaceuticals, fuel additives, DKR ZSM-5, Amberlyst 36
Methyl acetate C₃H₆O₂ 74.08 57 Solvents, coatings Sulfuric acid (esterification)
Methyl formate C₂H₄O₂ 60.05 32 Formic acid precursor, solvents Acidic catalysts
OME₂ C₃H₈O₃ 92.09 156 Diesel additives H₂SO₄, ion-exchange resins
Methoxyacetic acid C₃H₆O₃ 90.08 ~220 Agrochemicals, pharmaceuticals Hydrolysis of MMA

Reaction Pathways and Selectivity

  • MMA Synthesis : DMM reacts with CO under high pressure (≥20 bar) using ZSM-5 or Amberlyst 36, achieving >80% selectivity . Competing pathways produce OMEs and MeFo, which are minimized via optimized pore structures in HY zeolites .
  • Enzymatic Acylation : MMA’s methoxy group stabilizes the acyl-enzyme intermediate, reducing hydrolysis and enabling 93% amidation yield vs. 86% for MeAc .

Industrial and Environmental Relevance

  • Fuel Additives : MMA’s high oxygen content (46.2 wt%) improves combustion efficiency, similar to OMEs, but with better compatibility in blended fuels .
  • Sustainability: MMA synthesis from DMM (derived from methanol) aligns with carbon-neutral goals, unlike conventional EG production from fossil fuels .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for methyl methoxyacetate in laboratory settings?

this compound (MMAc) is synthesized via acid-catalyzed coupling of formaldehyde with methyl formate or through carbonylation of dimethoxymethane (DMM). Key methods include:

  • Formaldehyde and methyl formate coupling : Under acidic conditions (e.g., H₂SO₄), formaldehyde reacts with methyl formate to yield MMAc and glycolic acid derivatives .
  • DMM carbonylation : Using sulfonic acid resin catalysts or modified ZSM-5 zeolites, DMM undergoes gas-phase carbonylation to produce MMAc. Catalyst treatment (e.g., citric acid modification of ZSM-5) enhances activity and selectivity .
  • By-product in glycolate synthesis : MMAc is co-produced during methyl glycolate synthesis using molecular sieve catalysts, requiring purification via distillation .

Q. What safety precautions are critical when handling this compound in research laboratories?

MMAc requires strict safety protocols due to its irritant properties:

  • Ventilation : Use fume hoods to prevent inhalation exposure. Contaminated air must be vented until processes conclude .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. NIOSH-approved respirators are mandatory in poorly ventilated areas .
  • Spill management : Absorb spills with dry sand or vermiculite; avoid water to prevent environmental discharge .
  • First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Analytical techniques include:

  • Gas chromatography-mass spectrometry (GC-MS) : Identifies MMAc via molecular ion peaks (m/z 104) and fragmentation patterns .
  • NMR spectroscopy : ¹H NMR signals at δ 3.7–3.8 ppm (methoxy groups) and δ 3.3–3.4 ppm (ester methyl) confirm structure .
  • Boiling point verification : Pure MMAc boils at 129–130°C; deviations indicate impurities .

Advanced Research Questions

Q. How do variations in catalyst composition impact the carbonylation efficiency of dimethoxymethane to this compound?

Catalyst design critically influences yield and selectivity:

  • Sulfonic acid resins : Exhibit high acidity for DMM carbonylation but deactivate rapidly due to pore blockage. Regeneration cycles (e.g., thermal treatment) restore activity .
  • ZSM-5 modifications : Citric acid treatment removes framework aluminum, creating mesopores that enhance diffusion and active site accessibility. Optimal treatment (4 hours) improves MMAc yield by 30% compared to unmodified catalysts .
  • Nafion-H catalysts : Operate effectively in vapor-phase reactions but require precise temperature control (150–180°C) to avoid side products like methoxyacetic acid .

Q. What strategies resolve discrepancies in reported reaction yields for this compound synthesis under similar conditions?

Contradictions often arise from subtle experimental variables:

  • Catalyst pretreatment : Differences in calcination temperature or acid-washing duration alter active site density. Standardized pretreatment protocols reduce variability .
  • Reagent purity : Trace water in formaldehyde or methyl formate promotes hydrolysis, reducing MMAc yield. Use anhydrous reagents and molecular sieves to mitigate this .
  • Reaction monitoring : In situ FTIR or GC-MS detects intermediate species (e.g., methoxyacetic acid), allowing real-time adjustments to reaction parameters .

Q. How can computational modeling optimize reaction parameters for this compound synthesis?

Computational approaches guide experimental design:

  • Density functional theory (DFT) : Models transition states in DMM carbonylation, identifying rate-limiting steps (e.g., CO insertion) and ideal catalyst binding sites .
  • Kinetic simulations : Predict optimal temperatures and pressures for maximizing MMAc yield while minimizing by-products like dimethyl ether .
  • Molecular dynamics (MD) : Simulates diffusion limitations in porous catalysts, informing pore-size engineering strategies for ZSM-5 .

Q. Methodological Notes

  • Contradiction analysis : Compare catalyst performance across studies by normalizing activity metrics (e.g., turnover frequency) to surface area or acid site density .

  • Data tables :

    Catalyst TypeTreatmentMMAc Yield (%)Selectivity (%)Reference
    ZSM-5 (unmodified)None4578
    ZSM-5 (citric acid)4 hours6892
    Sulfonic acid resinFresh7285
  • Safety protocols : Always cross-reference safety data sheets (SDS) for region-specific regulations (e.g., JIS Z 7253 in Japan vs. REACH in the EU) .

Properties

IUPAC Name

methyl 2-methoxyacetate
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InChI

InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3
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InChI Key

QRMHDGWGLNLHMN-UHFFFAOYSA-N
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Canonical SMILES

COCC(=O)OC
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Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID3074608
Record name Acetic acid, 2-methoxy-, methyl ester
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Molecular Weight

104.10 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
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CAS No.

6290-49-9
Record name Methyl methoxyacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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